molecular formula C16H13ClN2O4S B1464748 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride CAS No. 680618-02-4

5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Cat. No. B1464748
M. Wt: 364.8 g/mol
InChI Key: HTEWIFIYUSISGY-UHFFFAOYSA-N
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Description

“5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that its structure contains a sulfonyl chloride group, an ethoxy group, and a cyanobenzamido group.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride”. However, the synthesis of similar compounds often involves reactions such as acylation, reduction, chlorination, and the formation of an amidine2.



Molecular Structure Analysis

The molecular structure of “5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride” can be inferred from its name. It likely contains a benzene ring substituted with a sulfonyl chloride group, an ethoxy group, and a cyanobenzamido group. However, without specific information or a provided structure, the exact positions of these groups on the benzene ring cannot be determined.



Chemical Reactions Analysis

As with the synthesis, the specific chemical reactions involving “5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride” are not readily available. However, compounds with similar functional groups typically undergo reactions such as nucleophilic substitution (due to the sulfonyl chloride group) and reactions with nucleophiles (due to the cyano group).



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride” are not readily available. However, properties such as density, boiling point, vapor pressure, and others can be estimated or measured experimentally.


Scientific Research Applications

Sulfonated Derivatives and Their Applications

Research into sulfonated derivatives of salicylic acid and related compounds has led to the creation of various sulfonyl chlorides with potential applications in medicine and other fields. These derivatives have been explored for their algaecidal and antibacterial properties, demonstrating the versatility of sulfonyl chloride compounds in synthesizing biologically active molecules (Cremlyn et al., 1980).

Spectroscopic and Theoretical Studies

The molecular structure and vibrational spectroscopic analysis of 4-Cyano-2-methoxybenzenesulfonyl Chloride have been extensively studied, providing insights into its chemical properties and potential applications in various scientific fields. This research underscores the importance of sulfonyl chloride derivatives in understanding chemical interactions and designing new compounds with desired properties (Nagarajan & Krishnakumar, 2018).

Fungicidal Activity and Synthesis

The synthesis of bis(2-arylcarbonylamino-1H-benzimidazol-5-yl) sulfones demonstrates the potential of sulfonyl chloride derivatives in developing fungicidal agents. This research highlights the role of such compounds in creating new pesticides and contributes to the broader field of agricultural chemistry (Pilyugin et al., 2008).

Safety And Hazards

The safety and hazards associated with “5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride” are not known. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.


Future Directions

The future directions for research on “5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride” could include elucidating its synthesis and reactions, determining its physical and chemical properties, and investigating any potential biological activity.


Please note that this analysis is based on the limited information available and some assumptions have been made in the absence of specific data. For a more accurate and detailed analysis, more specific and detailed information would be needed.


properties

IUPAC Name

5-[(4-cyanobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S/c1-2-23-14-8-7-13(9-15(14)24(17,21)22)19-16(20)12-5-3-11(10-18)4-6-12/h3-9H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEWIFIYUSISGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695743
Record name 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

CAS RN

680618-02-4
Record name 5-[(4-Cyanobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680618-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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